molecular formula C8H9ClN2 B2533350 5-Ethynyl-6-methylpyridin-3-amine;hydrochloride CAS No. 2375274-06-7

5-Ethynyl-6-methylpyridin-3-amine;hydrochloride

Cat. No.: B2533350
CAS No.: 2375274-06-7
M. Wt: 168.62
InChI Key: LOTOLCHVYZSXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynyl-6-methylpyridin-3-amine;hydrochloride is a compound with the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound has gained interest in research communities due to its potential use as a therapeutic agent.

Preparation Methods

The synthesis of 5-Ethynyl-6-methylpyridin-3-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylpyridin-3-amine.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

5-Ethynyl-6-methylpyridin-3-amine;hydrochloride undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the ethynyl and methyl groups.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Ethynyl-6-methylpyridin-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethynyl-6-methylpyridin-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function. The pyridine ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

5-Ethynyl-6-methylpyridin-3-amine;hydrochloride can be compared with other similar compounds such as:

    5-Methylpyridin-3-amine: Lacks the ethynyl group, which may result in different biological activities.

    6-Methylpyridin-3-amine: Similar structure but without the ethynyl group, leading to different chemical reactivity.

    3-Amino-5-methylpyridine: Another derivative of pyridine with different substitution patterns

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-ethynyl-6-methylpyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-3-7-4-8(9)5-10-6(7)2;/h1,4-5H,9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTOLCHVYZSXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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